molecular formula C15H22N2O3 B497315 N-(2,4-dimethoxybenzyl)-1-piperidinecarboxamide CAS No. 927641-02-9

N-(2,4-dimethoxybenzyl)-1-piperidinecarboxamide

Cat. No.: B497315
CAS No.: 927641-02-9
M. Wt: 278.35g/mol
InChI Key: UMOXPCKTASQBGC-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxybenzyl)-1-piperidinecarboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring attached to a carboxamide group, with a 2,4-dimethoxybenzyl substituent. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxybenzyl)-1-piperidinecarboxamide typically involves the reaction of 2,4-dimethoxybenzylamine with piperidine-1-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or DMF (dimethylformamide) under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxybenzyl)-1-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,4-dimethoxybenzoic acid, while reduction of the amide group can produce N-(2,4-dimethoxybenzyl)piperidine .

Scientific Research Applications

N-(2,4-dimethoxybenzyl)-1-piperidinecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzyl)-1-piperidinecarboxamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The 2,4-dimethoxybenzyl group can enhance the compound’s binding affinity and specificity for its targets .

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-19-13-7-6-12(14(10-13)20-2)11-16-15(18)17-8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOXPCKTASQBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)N2CCCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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